- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127
Cas no 97240-80-7 (N-Methyl Topiramate)
N-Methyl Topiramate structure
Product Name:N-Methyl Topiramate
Numéro CAS:97240-80-7
Le MF:C13H23NO8S
Mégawatts:353.388623476028
CID:1062620
PubChem ID:13785063
Update Time:2024-10-25
N-Methyl Topiramate Propriétés chimiques et physiques
Nom et identifiant
-
- N-Methyl Topiramate
- TopiraMate N-Methyl IMpurity
- LDHJVCCWWXVXBN-DNJQJEMRSA-N
- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
- Topiramate Impurity 11
- N-methyl Topiramate Impurity
- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
- D
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
- 97240-80-7
- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
- SCHEMBL3137624
- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
- N-Methyltopiramate
- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
- CHEMBL316113
-
- Piscine à noyau: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
- La clé Inchi: LDHJVCCWWXVXBN-DNJQJEMRSA-N
- Sourire: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC
Propriétés calculées
- Qualité précise: 353.11443787g/mol
- Masse isotopique unique: 353.11443787g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 571
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.4
- Surface topologique des pôles: 110Ų
N-Methyl Topiramate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M330295-25mg |
N-Methyl Topiramate |
97240-80-7 | 25mg |
$ 234.00 | 2023-09-07 | ||
| TRC | M330295-100mg |
N-Methyl Topiramate |
97240-80-7 | 100mg |
$ 835.00 | 2023-09-07 | ||
| TRC | M330295-250mg |
N-Methyl Topiramate |
97240-80-7 | 250mg |
$ 1777.00 | 2023-09-07 | ||
| Apollo Scientific | BICL5051-25mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 25mg |
£347.00 | 2025-02-21 | |
| Apollo Scientific | BICL5051-50mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 50mg |
£577.00 | 2025-02-21 | |
| Apollo Scientific | BICL5051-100mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 100mg |
£962.00 | 2025-02-21 | |
| Biosynth | MT59564-25 mg |
Topiramate N-methyl impurity |
97240-80-7 | 25mg |
$571.73 | 2023-01-03 | ||
| Biosynth | MT59564-50 mg |
Topiramate N-methyl impurity |
97240-80-7 | 50mg |
$952.88 | 2023-01-03 | ||
| Biosynth | MT59564-100 mg |
Topiramate N-methyl impurity |
97240-80-7 | 100MG |
$1,524.60 | 2023-01-03 | ||
| Biosynth | MT59564-250 mg |
Topiramate N-methyl impurity |
97240-80-7 | 250MG |
$2,541.00 | 2023-01-03 |
N-Methyl Topiramate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt
Référence
- Synthesis of two impurities of anti-epilepsy drug topiramate, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C
Référence
- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives, Journal of Sulfur Chemistry, 2015, 36(5), 463-470
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Référence
- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds, Journal of Medicinal Chemistry, 1987, 30(5), 880-7
Méthode de production 5
Conditions de réaction
Référence
- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6
Méthode de production 6
Conditions de réaction
Référence
- Anticonvulsant sulfamate derivatives, United States, , ,
N-Methyl Topiramate Raw materials
- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose
- Methylsulfamoyl chloride
- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)
- Topiramate
N-Methyl Topiramate Preparation Products
N-Methyl Topiramate Littérature connexe
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
97240-80-7 (N-Methyl Topiramate) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot